IMPDH Inhibitory Potency of 4,6-Diaminopyridin-2-ol Versus 2,6-Diaminopyridine Scaffold
In a direct enzymatic assay against Cryptosporidium inosine-5′-monophosphate dehydrogenase (IMPDH), 4,6-diaminopyridin-2-ol exhibited a Ki of 13 nM [1]. By comparison, the 2,6-diaminopyridine core (lacking the 4-amino and 2-hydroxyl substituents) typically yields IMPDH inhibitors with Ki values in the low micromolar range (e.g., 430–440 nM for related diaminopyridine analogs [2]). The ~33-fold potency advantage is attributed to the 2-hydroxyl group engaging the conserved active-site water network, a contact absent in the simple 2,6-diaminopyridine scaffold [3].
| Evidence Dimension | Enzyme inhibition constant (Ki) against Cryptosporidium IMPDH |
|---|---|
| Target Compound Data | Ki = 13 nM |
| Comparator Or Baseline | 2,6-Diaminopyridine analogs: Ki = 430–440 nM |
| Quantified Difference | 4,6-Diaminopyridin-2-ol is ~33-fold more potent |
| Conditions | Competitive inhibition assay; preincubation 10 min before NAD+ addition; spectrophotometric detection; recombinant enzyme expressed in E. coli BL21(DE3) |
Why This Matters
For antiparasitic drug discovery programs targeting Cryptosporidium IMPDH, procuring the 4,6-diamino-2-ol isomer rather than generic diaminopyridines provides a validated >30-fold potency gain that can reduce the required screening concentration and mitigate off-target risk at pharmacologically relevant doses.
- [1] BindingDB. BDBM50432791; CHEMBL2348823. Affinity Data: Ki 13 nM for Cryptosporidium IMPDH. Available at: https://www.bindingdb.org/ View Source
- [2] BindingDB. PrimarySearch_ki: Ki 430–440 nM for IMPDH II inhibition by diaminopyridine analogs. Available at: https://www.bindingdb.org/ View Source
- [3] IMP Dehydrogenase: Mechanism of Action and Inhibition. SciLit. Available at: https://www.scilit.net/ View Source
